molecular formula C8H5KN2S3 B1225021 Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate CAS No. 6336-51-2

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Cat. No. B1225021
CAS RN: 6336-51-2
M. Wt: 264.4 g/mol
InChI Key: QSKDCVGFAPHSHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 2,3-dihydro-1,3,4-thiadiazoles and other thiadiazole derivatives often involves the reaction of hydrazonoyl halides with thioanilide and pyrimidine-2-thione or similar sulfur-containing nucleophiles. These reactions typically result in the formation of compounds with thiadiazole rings, elaborated through various synthetic routes and conditions, highlighting the versatility and reactivity of this chemical framework (Rateb & Abdelhamid, 2004).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively investigated through spectroscopic and X-ray diffraction techniques. Studies often reveal the presence of significant intramolecular and intermolecular interactions, including hydrogen bonding, which stabilizes the molecular conformation and impacts the compound's reactivity and physical properties (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, contributing to their wide-ranging applications. For instance, thiadiazole derivatives can undergo ring opening, leading to the formation of thioketene intermediates that react with nucleophiles to produce esters, amides, or thioesters, showcasing their chemical versatility (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structure, are closely tied to their molecular structure. X-ray diffraction studies provide insight into the arrangement of atoms within the crystal lattice, revealing short interatomic distances that suggest strong intermolecular interactions, which can influence the compound's physical state and solubility (Ivolgina & Chernov'yants, 2018).

Chemical Properties Analysis

The chemical properties of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate and related compounds, including reactivity towards various reagents, potential for forming complexes, and susceptibility to oxidation or reduction, are fundamental aspects that determine their utility in chemical synthesis and potential applications in materials science. For example, the reactivity with iodine and the formation of charge-transfer complexes highlight the compound's ability to engage in electron transfer processes, which is critical for applications in semiconductors and catalysis (Ivolgina & Chernov'yants, 2018).

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound is part of a novel series of 1,3,4-thiadiazoles that have been synthesized and screened for their antimicrobial activity against various microorganisms . Thiazole derivatives are reported to possess antimicrobial properties .
  • Methods of Application : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
  • Results or Outcomes : The newly synthesized compounds showed antimicrobial activity against various microorganisms . Specific results or quantitative data were not provided in the sources.

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,3,4-Thiadiazoles, which include the compound , have been found to display a broad spectrum of biological activities, including anticancer activity .
  • Methods of Application : The compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Antidepressant Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Triazole nucleus, which is structurally similar to the compound , is present in a number of drug classes such as antidepressants .
  • Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Antiviral Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,3,4-oxadiazoles, which are structurally similar to the compound , have been found to display a variety of biological activities, including antiviral activity .
  • Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Triazole nucleus, which is structurally similar to the compound , is present in a number of drug classes such as anti-inflammatory .
  • Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Safety And Hazards


  • Toxicity : As with any chemical, caution is advised. Avoid ingestion, inhalation, or skin contact.

  • Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Disposal : Dispose of waste according to local regulations.


Future Directions


  • Biological Studies : Investigate its biological activities, including potential therapeutic applications.

  • Synthetic Routes : Develop efficient synthetic routes for laboratory and industrial use.

  • Structural Modifications : Explore derivatives with improved properties.


properties

IUPAC Name

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDCVGFAPHSHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

CAS RN

6336-51-2
Record name 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Reactant of Route 2
Reactant of Route 2
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Reactant of Route 3
Reactant of Route 3
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Reactant of Route 4
Reactant of Route 4
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Reactant of Route 5
Reactant of Route 5
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Reactant of Route 6
Reactant of Route 6
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Citations

For This Compound
1
Citations
Y Dürüst - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
Synthesis and spectral characterization of novel 1,3,4-thiadiazole derivatives including one organo-mercury compound are described. Their structure elucidation was performed by …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.